

Spectroscopic Characterization of Ethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethylsilane

Cat. No.: B1580638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of **ethylsilane** ($C_2H_5SiH_3$), a fundamental organosilane compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where organosilicon chemistry plays a crucial role. By presenting a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate the identification, characterization, and utilization of **ethylsilane** and related compounds in various scientific applications.

Introduction to Ethylsilane

Ethylsilane is a volatile and flammable organosilane with the chemical formula C_2H_8Si .^{[1][2]} It consists of an ethyl group ($-C_2H_5$) and three hydrogen atoms attached to a central silicon atom. The unique properties of the silicon-carbon and silicon-hydrogen bonds make **ethylsilane** and its derivatives important precursors and intermediates in organic synthesis, materials science, and semiconductor manufacturing. Accurate and thorough spectroscopic analysis is paramount for ensuring the purity and structural integrity of this compound in these applications.

Spectroscopic Data of Ethylsilane

This section presents a summary of the available and predicted spectroscopic data for **ethylsilane**. The quantitative data is organized into structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. For **ethylsilane**, ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **ethylsilane** is expected to show two distinct signals corresponding to the protons of the ethyl group (CH_3 and CH_2) and the silyl protons (SiH_3). The chemical shifts are influenced by the electronegativity of the silicon atom and the spin-spin coupling between adjacent non-equivalent protons.

Note: Experimental ^1H NMR data for **ethylsilane** is not readily available in public spectral databases. The following data is predicted based on the analysis of similar organosilane compounds and general principles of NMR spectroscopy.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Ethylsilane**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-CH_2-	~0.5	Quartet	~8
$-\text{CH}_3$	~0.9	Triplet	~8
SiH_3	~3.2	Singlet	-

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **ethylsilane** is expected to display two signals for the two carbon atoms of the ethyl group. The carbon atom directly attached to the silicon (α -carbon) will have a different chemical shift compared to the terminal methyl carbon (β -carbon).

Note: Experimental ^{13}C NMR data for **ethylsilane** is not readily available in public spectral databases. The following data is predicted based on the analysis of similar organosilane compounds and known chemical shift trends.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Ethylsilane**

Carbon Atom	Chemical Shift (δ , ppm)
Si-CH ₂ -	~10
-CH ₃	~8

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ethylsilane** is characterized by the vibrational frequencies of its C-H, Si-H, and Si-C bonds.

Note: A complete experimental gas-phase IR spectrum for **ethylsilane** is not readily available in public databases. The following table lists the expected characteristic absorption frequencies based on known correlations for organosilanes.

Table 3: Characteristic Infrared Absorption Frequencies for **Ethylsilane**

Functional Group	Vibrational Mode	Frequency Range (cm^{-1})	Intensity
C-H (in -CH ₃ , -CH ₂)	Stretching	2950 - 2850	Strong
Si-H (in SiH ₃)	Stretching	2150 - 2100	Strong
C-H (in -CH ₂ , -CH ₃)	Bending	1465 - 1375	Medium
Si-H (in SiH ₃)	Bending	910 - 800	Strong
Si-C	Stretching	800 - 600	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **ethylsilane**, electron ionization (EI) is a common method for generating ions. The mass spectrum shows the molecular ion (M^+) and various fragment ions resulting

from the cleavage of Si-C, Si-H, and C-C bonds. The mass spectrum for **ethylsilane** is available from the NIST WebBook.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data for **Ethylsilane** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
60	35	$[\text{C}_2\text{H}_8\text{Si}]^+$ (Molecular Ion)
59	100	$[\text{C}_2\text{H}_7\text{Si}]^+$
45	40	$[\text{CH}_5\text{Si}]^+$
43	30	$[\text{CH}_3\text{Si}]^+$
31	85	$[\text{SiH}_3]^+$
29	95	$[\text{C}_2\text{H}_5]^+$ or $[\text{SiH}]^+$
28	25	$[\text{C}_2\text{H}_4]^+$
27	50	$[\text{C}_2\text{H}_3]^+$

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are tailored for a volatile and potentially air-sensitive compound like **ethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for a volatile liquid):

- A solution of **ethylsilane** is prepared in a deuterated solvent (e.g., CDCl_3 , C_6D_6) inside a glovebox or under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.
- A typical concentration for ^1H NMR is 1-5 mg of the analyte in 0.5-0.7 mL of solvent. For ^{13}C NMR, a higher concentration (10-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

- The solution is transferred to a clean, dry 5 mm NMR tube.
- The NMR tube is sealed with a cap and parafilm to prevent evaporation of the volatile sample. For highly volatile samples or for long-term experiments, flame-sealing the NMR tube may be necessary.
- **Tetramethylsilane** (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition:

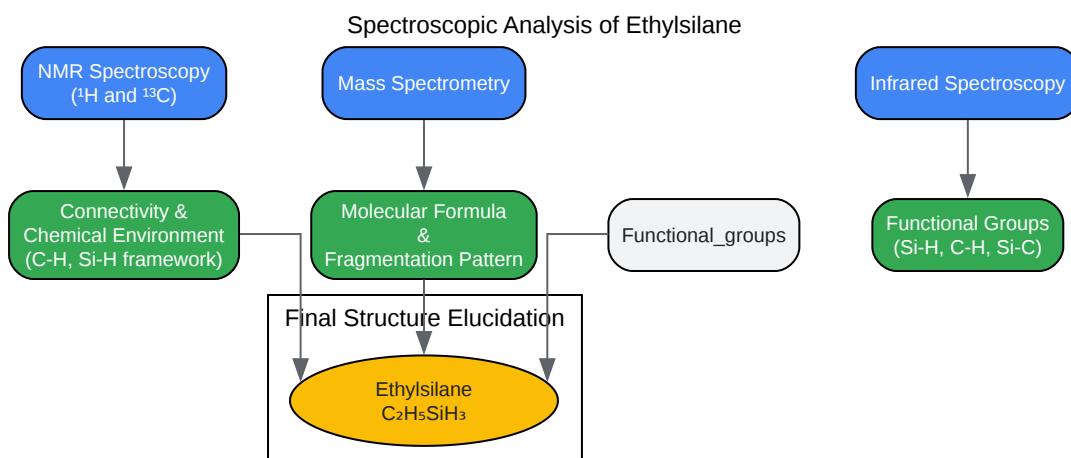
- ^1H NMR: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Gas-Phase FT-IR:

- A gas cell with IR-transparent windows (e.g., KBr, NaCl) is evacuated to remove any atmospheric gases.
- A background spectrum of the evacuated cell is recorded.
- A small amount of **ethylsilane** vapor is introduced into the gas cell to a desired pressure.
- The IR spectrum of the **ethylsilane** sample is then recorded. The final spectrum is presented in terms of absorbance or transmittance after ratioing against the background spectrum.

Mass Spectrometry (MS)


Electron Ionization (EI) of a Volatile Compound:

- The mass spectrometer is tuned and calibrated using a standard compound.

- For a volatile liquid like **ethylsilane**, the sample can be introduced into the ion source via a heated inlet system or a gas chromatography (GC) column.
- In the ion source, the gaseous **ethylsilane** molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **ethylsilane**.

[Click to download full resolution via product page](#)

Caption: Workflow of **ethylsilane** structural elucidation using spectroscopic methods.

Conclusion

This technical guide has provided a consolidated overview of the spectroscopic data and analytical methodologies for **ethylsilane**. While experimental NMR and IR data are not widely disseminated in public repositories, the provided predicted data, in conjunction with the confirmed mass spectrometry data, offers a robust foundation for the characterization of this important organosilane. The detailed experimental protocols and the logical workflow diagram further equip researchers and scientists with the necessary information for their work with **ethylsilane** and related compounds. As the applications of organosilanes continue to expand, a thorough understanding of their spectroscopic properties remains a critical component of scientific advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silane, ethyl- [webbook.nist.gov]
- 2. Silane, ethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of Ethylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580638#spectroscopic-data-of-ethylsilane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com